2-Chloro-1-methyl-1H-indole-3-carbonyl chloride
Overview
Description
2-Chloro-1-methyl-1H-indole-3-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound, specifically, is characterized by the presence of a chloro group, a methyl group, and a carbonyl chloride group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride typically involves the chlorination of 1-methyl-1H-indole-3-carboxylic acid. The process can be carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds with the formation of the corresponding acid chloride, which is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.
Electrophilic Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Halogenated Indoles: Formed from electrophilic halogenation reactions.
Scientific Research Applications
2-Chloro-1-methyl-1H-indole-3-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride involves its interaction with biological targets through its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: Lacks the chloro and carbonyl chloride groups, making it less reactive.
2-Chloro-1H-indole-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and biological activity.
1-Methyl-1H-indole-3-carboxamide: Contains an amide group instead of a carbonyl chloride group, altering its chemical properties and reactivity.
Uniqueness
2-Chloro-1-methyl-1H-indole-3-carbonyl chloride is unique due to the presence of both a chloro group and a carbonyl chloride group, which confer distinct reactivity and potential biological activities. These functional groups make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-1-methylindole-3-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-13-7-5-3-2-4-6(7)8(9(13)11)10(12)14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZOOCUQQIHQIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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